2-Bromo-5-chloro-4-fluoroiodobenzene
Description
Contextualization of Multi-Halogenated Arenes in Contemporary Chemical Research
Multi-halogenated arenes are foundational materials in the synthesis of a wide range of valuable products, including pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. nih.govncert.nic.in Their utility stems from the presence of carbon-halogen (C-X) bonds, which act as reactive handles for constructing more intricate molecular architectures. The ability to selectively functionalize these compounds allows chemists to rapidly and efficiently build molecular complexity, making polyhalogenated arenes indispensable in drug discovery and materials science. nih.govacs.org
Unique Reactivity Profiles Conferred by Diverse Halogen Substitution Patterns
The specific identity and arrangement of halogen atoms on a benzene (B151609) ring create a unique chemical fingerprint that dictates the molecule's reactivity. nih.gov Each carbon-halogen bond possesses a distinct strength and reactivity, which is crucial for selective chemical transformations. In transition-metal-catalyzed reactions, such as cross-coupling, the reactivity of these bonds generally follows the order: C–I > C–Br > C–Cl >> C–F. nih.gov This inherent difference is based on the bond dissociation energies; the weaker C-I bond is more easily broken and thus more reactive than the stronger C-Cl bond.
The halogens also exert electronic effects on the aromatic ring. While they withdraw electron density through induction (inductive effect), making the ring less reactive toward electrophilic aromatic substitution compared to benzene, they can also donate electron density through resonance. quora.comlibretexts.org This dual nature, combined with steric hindrance from bulkier halogens like iodine and bromine, allows for precise control over where subsequent chemical reactions occur on the ring. acs.org
Hierarchical Strategies for Functionalization of Polyhalogenated Benzene Derivatives
The predictable reactivity hierarchy of carbon-halogen bonds enables a powerful strategy known as hierarchical or sequential functionalization. nih.gov Chemists can exploit the differential reactivity to modify one position on the ring while leaving other halogenated sites untouched for subsequent reactions. For instance, in a molecule like 2-Bromo-5-chloro-4-fluoroiodobenzene, the carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). acs.org A reaction can be performed selectively at the C-I position under mild conditions. The resulting product, which still contains bromine and chlorine atoms, can then be subjected to a second, typically more forceful, reaction condition to functionalize the C-Br bond, and subsequently the C-Cl bond. This step-wise approach provides a controlled and predictable pathway to construct highly substituted, complex aromatic molecules from a single, readily available starting material. nih.gov
Chemical Profile of this compound
While detailed experimental data for the specific isomer this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be reliably predicted based on established principles of organic chemistry and data from closely related isomers.
Predicted Physicochemical Properties
The fundamental properties of this compound are determined by its constituent atoms. Below is a table of its basic molecular information, alongside experimental data for a similar polyhalogenated arene, 4-Bromo-2-chloro-5-fluoroiodobenzene, for comparative purposes.
| Property | This compound (Predicted/Calculated) | 4-Bromo-2-chloro-5-fluoroiodobenzene (Experimental Data) |
| CAS Number | Not Available | 1000572-73-5 nih.gov |
| Molecular Formula | C₆H₂BrClFI | C₆H₂BrClFI nih.gov |
| Molecular Weight | 335.34 g/mol | 335.34 g/mol nih.gov |
| IUPAC Name | 2-Bromo-5-chloro-4-fluoro-1-iodobenzene | 1-Bromo-5-chloro-2-fluoro-4-iodobenzene nih.gov |
Predicted Reactivity
The reactivity of this compound is governed by the four different halogen substituents. For selective functionalization, particularly in metal-catalyzed cross-coupling reactions, the expected order of reactivity is:
Iodine (position 1): The C-I bond is the weakest and most polarizable, making it the most reactive site. This position would be the first to react under standard cross-coupling conditions.
Bromine (position 2): The C-Br bond is the next most reactive site. After the iodine has been functionalized, more forcing reaction conditions (e.g., higher temperature, different catalyst/ligand system) would typically be required to react at this position. acs.org
Chlorine (position 5): The C-Cl bond is significantly stronger and less reactive than the C-I and C-Br bonds. Its functionalization usually requires specialized, highly active catalyst systems.
Fluorine (position 4): The C-F bond is the strongest and is generally unreactive in cross-coupling reactions, typically remaining intact throughout synthetic sequences. However, its high electronegativity influences the electronic properties of the entire molecule.
This predictable hierarchy allows this compound to serve as a versatile scaffold for the sequential introduction of up to three different chemical groups, providing a powerful tool for building molecular diversity.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJINSLCFCXWQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Precise Construction of 2 Bromo 5 Chloro 4 Fluoroiodobenzene
Regioselective Halogenation Strategies Towards Multi-Substituted Benzene (B151609) Systems
Achieving the desired substitution pattern in 2-bromo-5-chloro-4-fluoroiodobenzene hinges on the ability to control the position of each halogen atom as it is introduced. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of subsequent halogenation reactions.
Sequential Halogenation Protocols: Controlled Introduction of Bromine, Chlorine, Fluorine, and Iodine
Sequential halogenation is a fundamental approach where halogens are introduced one by one. The order of introduction is critical and is dictated by the ortho-, para-, or meta-directing effects of the halogens already present on the ring. Fluorine is a moderately activating ortho-, para-director, while chlorine and bromine are weakly deactivating ortho-, para-directors. Iodine is the least reactive of the common halogens in electrophilic aromatic substitution.
A plausible sequential halogenation strategy could commence with a readily available fluorinated starting material, such as 1-chloro-2-fluorobenzene. The fluorine and chlorine atoms would then direct the subsequent introduction of bromine and iodine. The precise conditions for each halogenation step, including the choice of halogenating agent and catalyst, would need to be carefully optimized to achieve the desired regioselectivity and avoid the formation of isomeric byproducts.
Directed Ortho Metalation (DoM) and Halogen Dance Methodologies for Aromatic Polyhalogenation
Directed Ortho Metalation (DoM) offers a powerful method for achieving regioselectivity that may not be possible through traditional electrophilic aromatic substitution. wikipedia.orgbaranlab.org This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen at a specific site. While there are no primary directing groups in the target molecule itself, a precursor with a suitable DMG could be employed, with the DMG being removed or converted in a later step.
The halogen dance is another sophisticated rearrangement reaction that can be used to isomerize halogenated aromatics to thermodynamically more stable products, often under the influence of a strong base. wikipedia.orgclockss.org This reaction proceeds through a series of deprotonation and metal-halogen exchange steps. wikipedia.orgyoutube.com While less predictable than DoM, the halogen dance can sometimes provide access to substitution patterns that are difficult to obtain through other means. wikipedia.orgrsc.org
Halogen Exchange Reactions for Tuned Substitution Patterns
Halogen exchange reactions, such as the Finkelstein reaction, are typically used for the synthesis of alkyl halides. However, under specific conditions, particularly with the use of transition metal catalysts, halogen exchange on an aromatic ring can be achieved. For instance, an aryl bromide or iodide could potentially be converted to an aryl chloride or fluoride. This methodology could be employed in the later stages of a synthesis to fine-tune the substitution pattern on the benzene ring.
Precursor Design and Synthesis for Convergent Route Development
A convergent synthetic approach, where different halogenated fragments are prepared separately and then combined, can often be more efficient than a linear, sequential halogenation strategy. This requires the careful design and synthesis of key halogenated intermediates.
Synthesis of Key Halogenated Anilines and Nitrobenzenes as Synthetic Intermediates
Halogenated anilines and nitrobenzenes are versatile and crucial intermediates in the synthesis of polyhalogenated aromatic compounds. For instance, 3-chloro-4-fluoroaniline (B193440) is a valuable precursor that can be synthesized from 3-chloro-4-fluoronitrobenzene (B104753) through a hydrogenation reduction reaction. google.comchemicalbook.com This aniline (B41778) derivative can then serve as a platform for the introduction of additional halogens. The synthesis of 3-chloro-4-fluoroaniline can be achieved with high purity and yield, making it suitable for large-scale production. google.com
| Precursor Compound | CAS Number | Molecular Formula | Key Synthetic Application |
| 3-Chloro-4-fluoroaniline | 367-21-5 | C6H5ClFN | Intermediate for introducing additional halogens via diazotization. google.comchemicalbook.comguidechem.com |
| 3-Chloro-4-fluoronitrobenzene | 350-30-1 | C6H3ClFNO2 | Precursor to 3-chloro-4-fluoroaniline via reduction. google.com |
| 2-Bromo-5-chloroaniline | 41825-72-3 | C6H5BrClN | Intermediate for further halogenation or functionalization. chemicalbook.com |
| 4-Bromo-2-chloroaniline | 50436-39-0 | C6H5BrClN | Starting material for the introduction of other functional groups. guidechem.com |
Diazotization and Sandmeyer-Type Reactions for Halogen Introduction
Diazotization of an aromatic amine, followed by a Sandmeyer or Sandmeyer-type reaction, is a classic and highly effective method for introducing a wide range of substituents onto an aromatic ring, including halogens. nih.govwikipedia.orgorganic-chemistry.org The process involves the conversion of the amino group of a halogenated aniline into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgyoutube.com
The resulting diazonium salt can then be treated with a copper(I) halide (e.g., CuCl, CuBr) in a Sandmeyer reaction to introduce a chlorine or bromine atom. wikipedia.org For the introduction of iodine, the diazonium salt is typically treated with potassium iodide, a reaction that does not usually require a copper catalyst. nih.govorganic-chemistry.org This methodology provides a reliable and regioselective means of introducing the final halogen atoms onto a pre-functionalized benzene ring. Recent advancements have also led to the development of metal-free Sandmeyer-type reactions. nih.govorganic-chemistry.org
| Reaction | Reagents | Halogen Introduced | Reference |
| Sandmeyer (Chlorination) | CuCl | Chlorine | wikipedia.org |
| Sandmeyer (Bromination) | CuBr | Bromine | wikipedia.org |
| Sandmeyer-type (Iodination) | KI | Iodine | nih.govorganic-chemistry.org |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The successful synthesis and subsequent functionalization of this compound hinge on the careful optimization of reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, and temperature. In polyhalogenated systems, these factors not only influence the reaction rate and yield but are also critical for achieving regioselectivity, allowing for the targeted reaction of one halogen over others.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. This inherent reactivity difference is the primary basis for selectivity. Optimization studies typically begin by targeting the most labile carbon-iodine (C-I) bond. The goal is to identify conditions that are mild enough to activate the C-I bond while leaving the C-Br and C-Cl bonds intact. For instance, in a Suzuki-Miyaura coupling, a screening process might involve various palladium sources, phosphine (B1218219) ligands, bases, and solvent systems to maximize the yield of the mono-arylated product at the iodine position.
Below is a representative data table illustrating a hypothetical optimization process for a generic cross-coupling reaction on the C-I bond of this compound.
Table 1: Hypothetical Optimization of a Cross-Coupling Reaction at the C-I Position
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 80 | 78 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 80 | 85 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 90 | 92 |
Advanced Catalytic Approaches in Polyhalogenated Aromatic Synthesis
Modern organic synthesis increasingly relies on sophisticated catalytic systems to achieve high efficiency and selectivity. For polyhalogenated compounds like this compound, transition-metal catalysis is the cornerstone for derivatization.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org For polyhalogenated substrates, the challenge lies in selectively functionalizing a specific position. nih.gov The differential reactivity of the C-I, C-Br, and C-Cl bonds in this compound allows for a sequential and controlled functionalization strategy.
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent. libretexts.org For this compound, the reaction is anticipated to occur selectively at the most reactive C-I bond under mild conditions. The choice of an appropriate palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions, such as the premature reaction of the C-Br bond. mdpi.com Electron-rich and sterically hindered phosphine ligands often promote the oxidative addition step, which is the rate-determining step in the catalytic cycle. libretexts.org
Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Bromo-5-chloro-4-fluoro-1-phenylbenzene | 90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-Bromo-5-chloro-4-fluoro-1-(4-methoxyphenyl)benzene | 94 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 2-Bromo-5-chloro-4-fluoro-1-(thiophen-2-yl)benzene | 88 |
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals. organic-chemistry.orglibretexts.org For polyhalogenated substrates, selective amination at the C-I bond is achievable. Studies on substrates like 1-bromo-4-iodobenzene (B50087) have shown that nickel-catalyzed systems can be highly selective for the C-I bond, leaving the C-Br bond intact. nih.govacs.org This selectivity is attributed to the careful choice of catalyst and activator, such as a phenylboronic ester. nih.gov
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The higher reactivity of the C-I bond compared to C-Br allows for selective alkynylation at room temperature, as demonstrated with substrates like 1-bromo-4-iodobenzene. wikipedia.org This provides a reliable method to introduce alkyne moieties onto the this compound core.
Table 3: Potential Buchwald-Hartwig and Sonogashira Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Aniline | Ni(acac)₂ / Phenylboronic ester nih.gov | K₃PO₄ | Dioxane | N-(2-Bromo-5-chloro-4-fluorophenyl)aniline |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 4-(2-Bromo-5-chloro-4-fluorophenyl)morpholine |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI wikipedia.org | Et₃N | THF | 1-(2-Bromo-5-chloro-4-fluorophenyl)-2-phenylethyne |
While this compound contains distinct halogens, the principles of ligand and additive control are crucial for achieving selectivity in more complex scenarios, such as after the first functionalization. nih.gov For example, after the C-I bond has been selectively reacted, the molecule contains C-Br and C-Cl bonds. While C-Br is generally more reactive, harsh conditions might lead to a mixture of products. Ligand selection can play a pivotal role in controlling which of the remaining sites reacts. Bulky, electron-rich ligands can influence the steric and electronic environment around the palladium center, thereby directing the catalyst to a specific C-X bond. nih.gov Additives and solvents can also modulate reactivity by altering the catalyst's coordination sphere or the substrate's solubility and presentation to the catalyst. nih.gov
In recent years, photocatalysis and electrochemistry have emerged as powerful and sustainable alternatives to traditional synthetic methods.
Visible-light photocatalysis utilizes a photocatalyst that, upon light absorption, can initiate chemical reactions through single-electron transfer (SET) processes. This allows for the generation of radical intermediates under mild conditions. For polyhalogenated aromatics, photocatalysis can enable novel C-H functionalization reactions, offering pathways to products that are complementary to traditional cross-coupling methods.
Electrosynthesis uses electrical current to drive chemical reactions. By controlling the electrode potential, specific oxidation or reduction events can be triggered with high selectivity. This technique can be applied to the functionalization of polyhalogenated benzenes, potentially allowing for the sequential reaction of different halogen atoms by tuning the applied voltage. Electrochemical methods can also be used to generate reactive intermediates in situ, often avoiding the need for harsh chemical reagents.
Mechanistic Investigations of Reactivity and Transformation Pathways
Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Polyhalogenated Arenes
Nucleophilic aromatic substitution (SNAr) in polyhalogenated arenes is a well-established reaction class where a nucleophile displaces a halide from the aromatic ring. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of multiple electron-withdrawing halogen atoms on the benzene (B151609) ring, as in 2-bromo-5-chloro-4-fluoroiodobenzene, renders the ring susceptible to nucleophilic attack.
The presence of multiple halogens significantly impacts the kinetics and thermodynamics of SNAr reactions. Halogens act as electron-withdrawing groups through their inductive effect, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. masterorganicchemistry.com This activation arises from the stabilization of the negatively charged Meisenheimer complex formed during the reaction. masterorganicchemistry.com
| Substrate | Nucleophile | Leaving Group | Relative Rate Constant (log krel) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | F | 3.48 | Not Reported |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Cl | 1.61 | Not Reported |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Br | 1.00 | Not Reported |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | I | 0.60 | Not Reported |
This interactive table presents representative kinetic data for the SNAr reaction of various 2,4-dinitrohalobenzenes with piperidine. While not specific to this compound, it illustrates the general trend in leaving group ability in activated systems.
In polyhalogenated arenes containing different halogens, the question of which halogen is displaced becomes crucial. The leaving group ability in SNAr reactions is not solely dependent on the C-X bond strength. Instead, it is often controlled by the stability of the Meisenheimer intermediate and the rate of expulsion of the halide ion.
A phenomenon known as the "element effect" is often observed, where fluoride, despite forming the strongest carbon-halogen bond, can be a better leaving group than other halogens in certain activated systems. youtube.com This is because the highly electronegative fluorine atom strongly stabilizes the carbanionic intermediate through its inductive effect. The rate-determining step is typically the nucleophilic addition to the ring, and the stability of the resulting intermediate is paramount. masterorganicchemistry.com
For this compound, the position of nucleophilic attack and the identity of the leaving group would be influenced by a combination of factors:
Inductive Effect: All halogens withdraw electron density inductively, with the effect being F > Cl > Br > I. This effect stabilizes the Meisenheimer complex.
Polarizability: The polarizability of the C-X bond (I > Br > Cl > F) can influence the interaction with the incoming nucleophile.
Leaving Group Ability: In many SNAr reactions, the leaving group ability follows the order F > Cl > Br > I in activated systems, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com
The regioselectivity of the substitution is also under stereoelectronic control. The incoming nucleophile will preferentially attack a carbon atom where the resulting negative charge in the Meisenheimer complex can be most effectively stabilized by the surrounding halogen substituents.
Electrophilic Aromatic Substitution (EAS) Reactivity Profiling
In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The presence of halogens, which are deactivating groups, generally slows down the rate of EAS compared to benzene.
Halogens are unique in that they are deactivating yet ortho, para-directing substituents in EAS. capes.gov.br The deactivation is due to their strong inductive electron withdrawal, which reduces the nucleophilicity of the benzene ring. capes.gov.br The ortho, para-directing effect is a consequence of the ability of the halogen's lone pairs to stabilize the positively charged intermediate (the arenium ion or sigma complex) through resonance. capes.gov.br This resonance stabilization is most effective when the electrophile attacks the ortho or para positions relative to the halogen.
Halogenation and nitration are classic examples of EAS reactions. The introduction of another halogen or a nitro group onto the this compound ring would be challenging due to the already deactivated nature of the substrate. However, under forcing conditions (e.g., strong Lewis acids for halogenation or a mixture of concentrated nitric and sulfuric acids for nitration), these reactions can proceed.
The regioselectivity of these reactions on polysubstituted benzenes can be complex. For instance, the nitration of dichlorobenzenes gives a mixture of products, with the isomer distribution depending on the relative positions of the chlorine atoms. askfilo.comgoogle.com Studies on the nitration of chlorobenzene (B131634) and bromobenzene (B47551) show a preference for the para and ortho isomers. libretexts.org
| Substrate | Reaction | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) |
|---|---|---|---|---|
| Chlorobenzene | Nitration | 34 | 1 | 65 |
| Bromobenzene | Nitration | 38 | 1 | 61 |
| 1,2-Dichlorobenzene | Nitration | Yields a mixture of 3,4-dichloro-1-nitrobenzene and 2,3-dichloro-1-nitrobenzene | ||
| 1,3-Dichlorobenzene | Nitration | Yields primarily 2,4-dichloro-1-nitrobenzene | ||
| 1,4-Dichlorobenzene | Nitration | Yields a single mononitro product: 1,4-dichloro-2-nitrobenzene |
This interactive table provides representative product distributions for the nitration of various chlorobenzenes. This data illustrates the directing effects of halogen substituents in electrophilic aromatic substitution reactions.
For this compound, the incoming electrophile would likely be directed to the remaining unsubstituted position on the ring. The precise location would be a result of the complex interplay of the directing effects of the four different halogens.
Radical Reactions and Their Role in Degradation and Functionalization
Radical reactions offer an alternative pathway for the transformation of polyhalogenated arenes. These reactions involve intermediates with unpaired electrons and are often initiated by light (photochemical reactions) or radical initiators.
The degradation of polyhalogenated aromatic compounds in the environment can occur through radical-mediated pathways. For example, the photodegradation of brominated benzenes can proceed via the homolytic cleavage of the C-Br bond, leading to the formation of aryl radicals. nih.govnih.gov These highly reactive intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with oxygen. nih.govnih.gov Studies on the photodegradation of new brominated flame retardants have shown that the process follows first-order kinetics and that the primary degradation pathway involves the nucleophilic reaction of the bromine atom on the benzene ring. nih.gov
The reaction of polyhalogenated benzenes with hydroxyl radicals (•OH), a key oxidant in the atmosphere, is another important degradation pathway. The reaction of •OH with chlorobenzene has been shown to proceed primarily through addition to the aromatic ring, with a preference for the ortho and para positions. researchgate.netrsc.org This leads to the formation of chlorophenol isomers. rsc.org
Beyond degradation, radical reactions can also be harnessed for the functionalization of polyhalogenated arenes. The generation of aryl radicals from aryl halides can be achieved using various reagents and conditions. These aryl radicals can then participate in a range of synthetic transformations, including intramolecular cyclizations to form new ring systems and intermolecular reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netrsc.orgwikipedia.org This provides a powerful tool for the construction of complex molecular architectures from readily available polyhalogenated starting materials.
Hydrodehalogenation Pathways of Polyhalogenated Arenes
Hydrodehalogenation is a process that involves the replacement of a halogen atom with a hydrogen atom. In polyhalogenated arenes, the selectivity of this reaction is a key area of investigation. For a molecule like this compound, several factors would influence the hydrodehalogenation pathway.
General Principles of Hydrodehalogenation Selectivity:
Bond Dissociation Energy: The weakest carbon-halogen bond is typically cleaved first. In this case, the C-I bond is significantly weaker than the C-Br, C-Cl, and C-F bonds, making the iodine atom the most probable site for initial hydrodehalogenation.
Electronic Effects: The electron-withdrawing or -donating nature of the substituents influences the electron density at each carbon-halogen bond, affecting its susceptibility to nucleophilic or reductive attack. All halogens are electron-withdrawing through induction, but can be weakly electron-donating through resonance.
Steric Hindrance: The accessibility of a particular halogen atom to a catalyst or reagent can play a role in determining the reaction site.
A study on the complete hydrodehalogenation of various polyhalogenated benzenes demonstrated that for mixed dihalobenzenes, the weaker carbon-halogen bond was broken first. nih.gov For instance, in compounds containing both bromine and chlorine, debromination occurs preferentially. This supports the prediction that for this compound, the initial step would be the cleavage of the C-I bond, followed by the C-Br bond, then the C-Cl bond, and finally the highly stable C-F bond.
Table 1: Predicted Order of Hydrodehalogenation for this compound
| Step | Halogen Removed | Predicted Intermediate |
| 1 | Iodine | 2-Bromo-5-chloro-4-fluorobenzene |
| 2 | Bromine | 4-Chloro-3-fluorobenzene |
| 3 | Chlorine | 1-Fluoro-3-hydrogen-benzene (m-Fluorobenzene) |
| 4 | Fluorine | Benzene |
This table is based on general principles of halogen reactivity and may not represent the actual experimental outcome without specific studies on this compound.
Aryl Radical Generation and Subsequent Transformations
Aryl radicals are highly reactive intermediates that can be generated from aryl halides through various methods, including single-electron transfer (SET) processes. rsc.org The generation of an aryl radical from this compound would most likely occur at the most labile carbon-halogen bond.
Given the bond energies, the generation of the 2-Bromo-5-chloro-4-fluorophenyl radical would proceed via the homolytic cleavage of the C-I bond. nih.gov Contemporary methods for aryl radical generation often employ photoredox catalysis or reactions with nucleophilic bases. rsc.orgnih.gov
Mechanism of Aryl Radical Formation from Aryl Iodides:
Aryl iodides are common precursors for aryl radicals due to their relatively weak C-I bond. nih.gov One established method involves the reaction of an arylhydrazine with iodine, where an arenediazonium salt is formed in situ, which then undergoes a single-electron transfer from an iodide anion to produce the aryl radical. acs.org While this specific method starts from a different precursor, it highlights the facility of generating aryl radicals from iodine-substituted arenes.
Once formed, the 2-Bromo-5-chloro-4-fluorophenyl radical could undergo a variety of transformations, including:
Hydrogen Atom Abstraction: The radical could abstract a hydrogen atom from a solvent or other hydrogen donor to form 2-Bromo-5-chloro-4-fluorobenzene.
Addition to π-Systems: The aryl radical could add to alkenes or alkynes, initiating polymerization or forming new carbon-carbon bonds.
Intramolecular Cyclization: If appropriate functional groups are present on a side chain, intramolecular cyclization could occur.
Further Radical Reactions: The initial radical could participate in a cascade of radical reactions.
The specific subsequent transformations would be highly dependent on the reaction conditions and the presence of other reagents. Without experimental data for this compound, the precise nature and efficiency of these transformations remain speculative.
Theoretical and Computational Studies of Molecular Structure and Electronic Properties
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern the molecule's reactivity and physical properties.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of accuracy and computational efficiency. For polyhalogenated benzenes, DFT calculations, often using functionals like Becke3-Lee-Yang-Parr (B3LYP) with basis sets such as 6-31G* or 6-31+G(d,p), provide detailed information about the molecule's electronic landscape. researchgate.netnih.gov
DFT analysis is used to compute the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. In related halogenated anilines, the presence of multiple halogen substituents has been shown to influence these frontier orbitals significantly. researchgate.net
Furthermore, DFT is employed to map the electron density distribution and generate Molecular Electrostatic Potential (MEP) surfaces. These surfaces visualize the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For 2-Bromo-5-chloro-4-fluoroiodobenzene, the electronegative fluorine and chlorine atoms, along with the π-system of the benzene (B151609) ring, create a complex electrostatic profile that is critical for understanding intermolecular interactions. researchgate.net
| Property | Description | Typical Findings for Halogenated Aromatics |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lowered by electron-withdrawing halogen substituents. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lowered by electron-withdrawing halogen substituents. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Generally large, indicating high stability, but modulated by the specific halogen combination. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying electrophilic and nucleophilic sites. | Reveals negative potential around the π-system and fluorine/chlorine atoms, and positive potential (σ-holes) on bromine and iodine. researchgate.net |
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory, offer a high level of theory for calculating molecular properties from first principles, without empirical parameters. researchgate.net These methods are valuable for determining accurate molecular geometries and exploring energy landscapes. For a molecule with multiple isomers or conformers, ab initio calculations can predict the most stable structures and the energy barriers between them. For instance, in studies of similar halogenated compounds, HF and DFT methods have been used to compare the energies of different conformers, confirming the lowest energy stable form. researchgate.net
Semi-empirical methods, while less accurate, are computationally faster and can be applied to larger systems or to explore reaction pathways more extensively. By calculating the energies of reactants, transition states, and products, these methods provide insights into the kinetics and thermodynamics of potential chemical transformations involving this compound.
Molecular Dynamics Simulations and Force Field Parameterization
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. The accuracy of these simulations depends heavily on the underlying force field, which defines the potential energy of the system.
Standard force fields are often not well-parameterized for polyhalogenated compounds. The presence of multiple, different halogen atoms introduces complex electronic effects, such as polarization and the formation of halogen bonds, which require specialized models. arxiv.org
The development of accurate force fields for these systems is an active area of research. This involves creating parameters that can correctly reproduce quantum mechanical calculations and experimental data. A key challenge is to model the anisotropic distribution of charge around halogen atoms, which is responsible for sigma-hole interactions. Polarizable force fields, such as the Polarizable Ellipsoidal Force Field (PEff) model, have shown success in capturing these effects for halogenated benzenes by treating atoms as ellipsoids rather than simple point charges. arxiv.org Such models are essential for accurately simulating the condensed-phase properties and intermolecular interactions of this compound. arxiv.org
Once a reliable force field is established, MD simulations can be used to study the behavior of this compound in various environments (e.g., in solution or in a crystal). While the benzene ring itself is rigid, simulations can reveal the dynamics of intermolecular interactions. researchgate.net
MD simulations can predict how these molecules arrange themselves with respect to their neighbors, for example, whether they favor π-π stacking or halogen bonding interactions. kummerlaender.eu These simulations provide insights into structural, thermodynamic, and dynamic properties like diffusion coefficients and local ordering in the liquid state. koreascience.kr Understanding these dynamics is crucial for predicting material properties and the behavior of the compound in complex chemical systems.
Analysis of Halogen Bonding Interactions and Sigma-Holes
Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom and a nucleophilic (electron-rich) site. nih.gov This interaction is crucial in supramolecular chemistry, crystal engineering, and materials science. researchgate.net
The basis of halogen bonding is the phenomenon of the "sigma-hole" (σ-hole). nih.gov A σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of its covalent bond to the rest of the molecule (the R-X bond). This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen. nih.gov
For this compound, the different halogen atoms exhibit varied capacities for forming halogen bonds. The strength of the σ-hole generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. Fluorine is typically not considered a halogen bond donor due to its high electronegativity and low polarizability. researchgate.net
Iodine and Bromine: As the largest and most polarizable halogens on the molecule, iodine and bromine are the primary halogen bond donors. Their σ-holes are the most positive, leading to strong and highly directional interactions with electron donors like anions or lone pairs on nitrogen and oxygen atoms.
Chlorine: Chlorine can also act as a halogen bond donor, but its σ-hole is generally less positive than those of bromine and iodine, resulting in weaker interactions. researchgate.net
Substituent Effects: The presence of other electron-withdrawing substituents on the benzene ring, such as the fluorine and chlorine atoms, pulls electron density away from the ring and from the halogen bond donors (Br and I). This effect enhances the positive character of the σ-holes on bromine and iodine, thereby strengthening their halogen bonding capabilities.
Computational analysis, particularly through MEP maps generated by DFT, is essential for visualizing and quantifying the size and magnitude of these σ-holes. Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the energy of the halogen bond, revealing that these interactions are often dominated by electrostatic and dispersion forces. researchgate.netfrontiersin.org
| Halogen Atom (X) | Polarizability | Electronegativity | Typical σ-Hole Magnitude | Halogen Bond (XB) Donor Strength |
|---|---|---|---|---|
| Iodine (I) | High | Low | Strongly Positive | Strong |
| Bromine (Br) | Medium-High | Medium | Positive | Moderate to Strong |
| Chlorine (Cl) | Medium | High | Slightly Positive to Neutral | Weak to Moderate |
| Fluorine (F) | Low | Very High | Negative | Generally Not a Donor |
Quantification of Halogen Bond Strengths and Geometries
The strength of a halogen bond is primarily determined by the polarizability of the halogen atom and the electron-withdrawing nature of the substituent to which it is attached. In this compound, the iodine atom is expected to be the strongest halogen bond donor due to its high polarizability. The bromine atom would follow, while chlorine and fluorine are generally weak halogen bond donors.
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in quantifying the strength and geometry of these interactions. nih.govsmu.edu These methods can calculate interaction energies, bond lengths, and bond angles between the halogen bond donor and acceptor atoms.
Table 1: Predicted Halogen Bond Geometries in Dimers of this compound (Note: This table is a theoretical representation based on general principles of halogen bonding and requires specific computational studies for validation.)
| Interacting Atoms | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| I···N | 2.8 - 3.2 | 170 - 180 |
| I···O | 2.9 - 3.4 | 165 - 180 |
| Br···N | 3.0 - 3.5 | 160 - 175 |
| Br···O | 3.1 - 3.6 | 155 - 175 |
The geometry of a halogen bond is typically linear, with the angle between the covalent bond to the halogen and the halogen bond itself approaching 180°. nih.gov This linearity arises from the anisotropic distribution of electron density around the halogen atom, leading to a region of positive electrostatic potential, known as a "σ-hole," along the extension of the covalent bond. nih.gov
Influence of Halogen Bonds on Supramolecular Assembly and Reactivity
The directional nature of halogen bonds makes them powerful tools for controlling the self-assembly of molecules in the solid state. In the case of this compound, a variety of intermolecular halogen bonds (e.g., I···N, I···O, Br···N, Br···O) could direct the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks.
The interplay between different halogen bonds, as well as other non-covalent interactions like π-π stacking, would determine the final crystal packing. The presence of multiple, competing halogen bond donors and acceptors on the same molecule can lead to complex and interesting supramolecular synthons.
Table 2: Potential Supramolecular Synthons involving this compound (Note: This table is a theoretical representation based on general principles of halogen bonding and requires specific experimental or computational studies for validation.)
| Synthon Type | Description |
| Linear Chain | Molecules linked head-to-tail via I···X or Br···X halogen bonds (where X is a halogen bond acceptor). |
| 2D Sheet | Chains linked together through weaker halogen bonds or other intermolecular forces. |
| Herringbone | A common packing motif for aromatic compounds, potentially influenced by halogen bonding. |
Furthermore, halogen bonding can influence the reactivity of a molecule by modulating its electronic properties. For instance, the formation of a halogen bond can increase the electrophilicity of the halogen atom, potentially enhancing its reactivity in certain chemical reactions. Computational studies can probe these effects by analyzing changes in the molecular electrostatic potential and frontier molecular orbitals upon halogen bond formation.
Despite a comprehensive search for scientific literature and spectroscopic data, information focusing specifically on the chemical compound This compound is not available. Searches for experimental or computational data, including high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy (Infrared and Raman), for this particular isomer have not yielded any specific results.
While general principles of spectroscopic analysis for halogenated benzenes are well-established, the absence of data for this compound prevents a detailed characterization as requested in the article outline. Spectroscopic data is highly specific to the exact molecular structure, and therefore, information on other isomers or related halogenated compounds cannot be used to accurately describe the properties of this compound.
Consequently, it is not possible to provide the in-depth analysis required for the following sections of the proposed article:
Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis:Similarly, no IR or Raman spectra, nor any detailed band assignments for the characteristic vibrations of this molecule, were found in the searched resources.
Without primary or reference data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research or computational studies would be necessary to determine the advanced spectroscopic and spectrometric characteristics of 2-Bromo-5-chloro-4-fluoroiodobenzene.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis
No experimental mass spectrometry data for this compound has been found in the public domain. Consequently, an elucidation of its fragmentation pathways, which would provide insights into the compound's stability and the relative strengths of its chemical bonds under ionization, cannot be performed. The presence of four different halogen atoms (Bromine, Chlorine, Fluorine, and Iodine) would be expected to produce a complex and informative isotopic pattern in the mass spectrum, which could be used to confirm the elemental composition of the parent molecule and its fragments.
Without experimental data, the exact masses of potential fragments from this compound cannot be determined. High-resolution mass spectrometry would be a critical tool for distinguishing between different fragment ions that may have the same nominal mass but different elemental compositions. Such data is essential for proposing and verifying fragmentation mechanisms.
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structures by isolating a specific ion and inducing further fragmentation. In the case of this compound, MS/MS studies would be invaluable for piecing together the fragmentation puzzle and confirming the connectivity of the atoms. Furthermore, no derivatization studies involving this compound, which could be analyzed by MS/MS to enhance sensitivity or provide additional structural information, have been reported in the scientific literature.
X-ray Diffraction and Solid-State Characterization
The solid-state structure of this compound remains uncharacterized, as no crystallographic data from X-ray diffraction studies are available.
The precise three-dimensional arrangement of atoms in this compound, including its bond lengths, bond angles, and dihedral angles, is currently unknown. Single crystal X-ray diffraction is the definitive method for obtaining this information, but no such study has been published.
An analysis of the crystal packing and intermolecular contacts of this compound would provide insights into the non-covalent interactions that govern its solid-state assembly. Halogen bonding, π-π stacking, and other weak interactions would likely play a significant role in its crystal lattice, but without experimental data, these cannot be described.
There is no information regarding the existence of different crystalline forms (polymorphism) or structural isomers that can interconvert (tautomerism) for this compound in the solid state. Such studies are contingent on the initial crystallographic characterization of the compound.
The electronic structure of halogenated benzenes, such as this compound, gives rise to characteristic absorption and emission properties that can be probed using electronic spectroscopy. The interaction of the π-system of the benzene (B151609) ring with the various halogen substituents—bromine, chlorine, fluorine, and iodine—modulates the energies of the electronic transitions, providing a unique spectral fingerprint.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for π-System Characterization
The ultraviolet-visible (UV-Vis) absorption spectrum of benzene, the parent aromatic system, is characterized by three main absorption bands arising from π → π* transitions. The most intense band, the E-band, appears around 184 nm, a second, less intense E2-band is observed around 204 nm, and a much weaker, symmetry-forbidden B-band (benzenoid band) is seen as a series of fine-structured peaks between 230 and 270 nm.
Substitution of hydrogen atoms on the benzene ring with halogens leads to modifications of this characteristic spectrum. Halogens act as auxochromes, which are groups that, when attached to a chromophore (in this case, the benzene ring), alter the wavelength and intensity of the absorption maxima. The presence of lone pair electrons on the halogen atoms allows for resonance interaction with the π-system of the benzene ring, which can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This effect is generally more pronounced with heavier halogens due to their greater polarizability and the energy of their non-bonding electrons.
For this compound, the cumulative effect of four different halogen substituents is expected to significantly perturb the electronic transitions of the benzene ring. The iodine and bromine atoms, in particular, are known to cause a significant red shift of the B-band, often obscuring its fine vibrational structure. The absorption characteristics of iodobenzene (B50100) itself show a more intense B-band that is shifted to longer wavelengths compared to other halobenzenes. cdnsciencepub.com
| Compound | B-Band λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| Iodobenzene | 257 | 740 | cdnsciencepub.com |
| o-Chloroiodobenzene | 260 | 910 | cdnsciencepub.com |
| m-Chloroiodobenzene | 259 | 710 | cdnsciencepub.com |
| p-Chloroiodobenzene | 265 | 1120 | cdnsciencepub.com |
| o-Bromoiodobenzene | 261 | 1000 | cdnsciencepub.com |
| m-Bromoiodobenzene | 260 | 790 | cdnsciencepub.com |
| p-Bromoiodobenzene | 267 | 1290 | cdnsciencepub.com |
Based on these trends, it can be inferred that this compound would exhibit its primary absorption bands at even longer wavelengths than iodobenzene, with a potentially higher molar extinction coefficient due to the increased perturbation of the benzene π-system by the multiple halogen substituents.
In terms of fluorescence, polyhalogenated aromatic compounds, especially those containing heavy atoms like bromine and iodine, are generally observed to exhibit weak fluorescence or are non-fluorescent. This phenomenon is known as the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state (S1) to the triplet state (T1). This process significantly reduces the fluorescence quantum yield by depopulating the singlet state, from which fluorescence occurs. Therefore, this compound is expected to be a very weak fluorophore, if at all fluorescent.
Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the position, and sometimes the intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is varied. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. Polar solvents will preferentially stabilize the more polar state. If the excited state is more polar than the ground state, a polar solvent will lower the energy of the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption spectrum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will be observed with increasing solvent polarity.
For iodobenzene, studies have shown a slight bathochromic shift of the B-band as the solvent polarity increases, suggesting that the excited state is slightly more polar than the ground state. cdnsciencepub.com The data in the following table for iodobenzene illustrates this trend.
| Solvent | B-Band λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| Cyclohexane | 257 | 740 | cdnsciencepub.com |
| Ethanol | 258 | 680 | cdnsciencepub.com |
| Water | 258 | 560 | cdnsciencepub.com |
Applications As a Synthetic Building Block and Precursor in Advanced Materials Science
Role as a Versatile Synthon in Multi-Step Organic Synthesis
In the realm of organic chemistry, a "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. 2-Bromo-5-chloro-4-fluoroiodobenzene serves as a multifunctional synthon, primarily due to the presence of iodine and bromine atoms, which are amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Precursor for Complex Heterocyclic Systems
While specific, documented syntheses of complex heterocyclic systems originating directly from this compound are not extensively reported in publicly available literature, the reactivity patterns of similarly structured polyhalogenated benzenes provide a strong basis for its potential applications. The iodine and bromine substituents are particularly well-suited for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental to the synthesis of a wide array of heterocyclic compounds, including but not limited to, substituted pyridines, quinolines, and indoles. The general strategy involves the selective coupling at the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond, allowing for the controlled assembly of the heterocyclic core.
Intermediate in the Synthesis of Biologically Active Scaffolds (Without Discussion of Bioactivity)
The structural motifs derived from polyhalogenated aromatic compounds are integral to many biologically active molecules. This compound can serve as a key intermediate in the construction of complex molecular scaffolds that are precursors to these molecules. The step-wise functionalization allows for the precise installation of various organic fragments. For instance, a Suzuki coupling at the iodine position could introduce an aryl or heteroaryl group, while a subsequent Sonogashira coupling at the bromine position could install an alkyne moiety. This alkyne can then be used in cycloaddition reactions to form further heterocyclic rings. This controlled, site-selective elaboration is a powerful tool for building complex and diverse molecular frameworks.
Development of Conjugated Polymers and Optoelectronic Materials
The development of new organic materials for electronic and optoelectronic applications is a rapidly advancing field. Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, are of particular interest due to their unique electronic properties.
Incorporation into Polyaromatic Architectures via Polymerization Reactions
Halogenated aromatic compounds are critical monomers in the synthesis of conjugated polymers through cross-coupling polymerization reactions. Although direct polymerization of this compound is not commonly cited, its structure is analogous to monomers used in established polymerization methodologies. For example, in a Yamamoto or Suzuki-Miyaura polymerization, the dihalo-functionality (specifically the bromo and iodo groups) would allow it to act as a monomer unit. By reacting with a di-boronic ester or another di-halo monomer, it could be incorporated into a larger polyaromatic chain. The presence of the chloro and fluoro substituents would be expected to modulate the electronic properties, such as the HOMO/LUMO energy levels, and the physical properties, such as solubility and thermal stability, of the resulting polymer.
Precursor for Graphene-like Films and Carbon Networks
The synthesis of graphene and related carbon-rich networks from molecular precursors is an area of intensive research. While there is no specific literature detailing the use of this compound for this purpose, the general concept involves the on-surface polymerization and subsequent cyclodehydrogenation of polycyclic aromatic hydrocarbons, which can be synthesized from halogenated precursors. The multiple halogen sites on this compound offer potential for extensive cross-linking reactions, which could, in principle, lead to the formation of highly-ordered, two-dimensional carbon networks after subsequent thermal treatment.
Advanced Reagent in Catalysis (Ligand Precursor, Catalyst Scaffold)
In the field of catalysis, the design of ligands that can fine-tune the properties of a metal center is of paramount importance. Polyhalogenated aromatic compounds can serve as precursors to complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The synthetic handles provided by the bromo and iodo groups on this compound could be used to introduce ligating atoms (such as phosphorus or nitrogen) through nucleophilic substitution or cross-coupling reactions. The resulting ligands would possess a rigid backbone, and the remaining chloro and fluoro substituents could influence the steric and electronic environment of the metal center to which the ligand coordinates, thereby impacting its catalytic activity and selectivity. However, specific examples of ligands or catalyst scaffolds derived from this compound are not readily found in current scientific literature.
Synthesis of Novel Ligands Featuring Polyhalogenated Aromatic Substructures
The predictable reactivity hierarchy of the halogens in this compound provides a strategic advantage in the synthesis of novel phosphine and N-heterocyclic carbene (NHC) ligands. The most labile iodine atom can be selectively targeted for initial functionalization, followed by the bromine atom, while the more robust chlorine and fluorine atoms remain intact, imparting unique electronic and steric properties to the final ligand.
Synthesis of Bulky Biaryl Phosphine Ligands:
A plausible synthetic route to novel biaryl phosphine ligands, such as a (2-dicyclohexylphosphino)-5-chloro-4-fluorobiphenyl derivative, can be envisioned through sequential cross-coupling reactions. The initial step would involve a selective Suzuki or Negishi coupling at the C-I bond with an appropriate boronic acid or organozinc reagent, respectively. The resulting polyhalogenated biphenyl (B1667301) intermediate can then undergo a second functionalization at the C-Br bond. This can be achieved through a lithium-halogen exchange followed by reaction with a chlorophosphine, such as chlorodicyclohexylphosphine, to introduce the bulky and electron-rich phosphine moiety. This stepwise approach allows for the precise construction of sterically demanding and electronically tuned biaryl phosphine ligands. ucla.eduresearchgate.netresearchgate.netscripps.edu
Table 1: Proposed Synthetic Route for a Novel Biaryl Phosphine Ligand
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Suzuki Coupling | This compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 2-bromo-5-chloro-4-fluoro-1,1'-biphenyl |
| 2 | Lithiation | Intermediate from Step 1, n-BuLi, THF, -78°C | 2'-lithio-5-chloro-4-fluoro-1,1'-biphenyl |
| 3 | Phosphinylation | Intermediate from Step 2, ClP(Cy)₂, THF, -78°C to rt | (2'-(dicyclohexylphosphino)-5-chloro-4-fluoro-[1,1'-biphenyl]) |
Synthesis of N-Aryl N-Heterocyclic Carbene (NHC) Ligands:
Similarly, this compound can serve as a precursor for N-aryl NHC ligands. A common route to NHC precursors involves the N-arylation of an imidazole (B134444) or benzimidazole (B57391) derivative. researchgate.netdntb.gov.uanih.gov The high reactivity of the C-I bond in the starting material would facilitate a selective Buchwald-Hartwig amination with an appropriate N-heterocycle. The resulting N-aryl intermediate, still bearing the bromo, chloro, and fluoro substituents, can then be converted into the corresponding imidazolium (B1220033) or benzimidazolium salt. Deprotonation of this salt would yield the free NHC, which can be coordinated to a metal center. The remaining halogen atoms on the N-aryl ring would significantly influence the electronic properties of the resulting NHC ligand.
Evaluation of Polyhalogenated Ligand Effects on Catalytic Performance
The incorporation of the 2-bromo-5-chloro-4-fluoro- substructure into phosphine or NHC ligands is anticipated to have a profound impact on their catalytic performance due to a combination of steric and electronic effects.
Steric Effects:
Electronic Effects:
The fluorine, chlorine, and bromine atoms are all electron-withdrawing, which will significantly decrease the electron density on the aromatic backbone of the ligand. This electronic perturbation is transmitted to the donor atom (phosphorus or carbene carbon) and subsequently to the metal center to which the ligand is coordinated. For phosphine ligands, this increased electron-withdrawing character would decrease the ligand's basicity. In the case of NHCs, while they are generally strong σ-donors, the presence of these halogens on the N-aryl substituent would temper their donor strength. nih.gov
Table 2: Expected Effects of Polyhalogenated Ligands on Catalytic Performance
| Catalytic Parameter | Expected Effect | Rationale |
| Reaction Rate | Potentially increased or decreased | The net effect depends on the balance between faster oxidative addition (due to a more electron-deficient metal center) and potentially slower reductive elimination. |
| Catalyst Stability | Increased | Electron-withdrawing groups can strengthen the metal-ligand bond, leading to more robust catalysts that are less prone to decomposition at elevated temperatures. |
| Product Selectivity | Potentially enhanced | The defined steric environment created by the polyhalogenated substructure can improve regioselectivity and stereoselectivity in certain reactions. |
| Substrate Scope | Potentially broadened | The unique electronic properties may allow for the activation of challenging substrates that are unreactive with conventional ligands. |
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research concerning 2-Bromo-5-chloro-4-fluoroiodobenzene is expected to prioritize the development of green synthetic and derivatization methods. Traditional syntheses of polyhalogenated aromatics often rely on harsh reagents and generate significant waste. Green chemistry approaches would aim to mitigate these issues through several key strategies.
One promising area is the exploration of enzymatic synthesis. Biocatalysts, such as halogenases and dehalogenases, could offer highly selective and environmentally friendly routes to both the synthesis and modification of polyhalogenated compounds. Research in this domain would involve identifying or engineering enzymes capable of regioselectively introducing or altering the halogen substituents on the benzene (B151609) ring.
Furthermore, the use of greener solvents is a critical aspect. Supercritical fluids like carbon dioxide, or bio-based solvents such as anisole (B1667542) and phenetole, could replace traditional volatile organic compounds (VOCs), thereby reducing the environmental footprint of synthetic processes. nih.gov The development of transition-metal-free coupling reactions also represents a significant step forward, minimizing toxic metal contamination in the final products. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Catalysts | Often heavy metals (e.g., Palladium, Copper) | Biocatalysts (enzymes), transition-metal-free catalysts |
| Solvents | Volatile Organic Compounds (VOCs) | Supercritical fluids, bio-based solvents, water |
| Reagents | Stoichiometric and often hazardous reagents | Catalytic reagents, renewable feedstocks |
| Waste | Significant production of hazardous waste | Minimized waste generation, focus on atom economy |
| Energy | Often requires high temperatures and pressures | Milder reaction conditions, potential for ambient temperature reactions |
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The integration of the synthesis and derivatization of this compound into flow chemistry systems is a logical and promising future direction.
The highly exothermic or hazardous reactions often involved in the synthesis of polyhalogenated compounds can be managed more effectively in microreactors due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. nih.gov This enhanced safety profile is particularly crucial when dealing with reactive intermediates.
Moreover, flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. nih.gov The in-line purification and analysis capabilities of modern flow systems can also streamline the production process, making it more efficient and cost-effective. Future research will likely focus on developing robust and scalable flow protocols for the synthesis of this compound and its derivatives, potentially enabling on-demand production for various applications. rsc.org
Exploration of Polyhalogenated Systems in Quantum Chemistry and Advanced Computational Modeling
The complex electronic nature of polyhalogenated benzenes like this compound makes them fascinating subjects for quantum chemistry and advanced computational modeling. mdpi.com These theoretical approaches can provide deep insights into the molecule's structure, reactivity, and intermolecular interactions, which are often challenging to probe experimentally.
A key area of exploration is the study of halogen bonding. The presence of four different halogens on the benzene ring creates a unique landscape for halogen bond formation, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering, materials science, and biological systems. Computational studies can predict the strength and directionality of these bonds, guiding the design of novel supramolecular assemblies. nih.gov
Density Functional Theory (DFT) and ab initio methods can be employed to investigate the structures and energies of complexes formed between this compound and other molecules. nih.govacs.orgresearchgate.net This can help in understanding its reactivity in various chemical transformations and its potential as a building block in larger molecular architectures. Furthermore, computational models can be used to predict spectroscopic properties, aiding in the characterization of this and related compounds. acs.org
Potential for Functionalization in Nanomaterials and Surface Chemistry (Without Discussion of Material Properties)
The reactivity of the carbon-halogen bonds in this compound opens up possibilities for its use in the functionalization of nanomaterials and surfaces. The differential reactivity of the C-Br, C-Cl, C-F, and C-I bonds could allow for selective, stepwise modifications, making it a versatile linker molecule.
Future research could explore the attachment of this compound to the surfaces of various nanomaterials, such as nanoparticles, nanotubes, and nanosheets. rug.nl This surface modification can be achieved through techniques like self-assembly or covalent attachment. For instance, the iodine or bromine atoms could participate in cross-coupling reactions to form covalent bonds with surface-bound functional groups.
The functionalization of surfaces with a layer of this compound could be a strategy to create well-defined chemical interfaces. tue.nl The presence of multiple, distinct halogen atoms would offer multiple points for subsequent chemical transformations, allowing for the construction of complex surface architectures. nih.govnih.gov This could be relevant for applications in sensing, catalysis, and electronics, where the precise control of surface chemistry is paramount. mdpi.com
Q & A
What synthetic routes are effective for preparing 2-bromo-5-chloro-4-fluoroiodobenzene, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves sequential halogenation or cross-coupling reactions. Key considerations include:
- Halogenation Order : Bromine and iodine are often introduced first due to their lower reactivity compared to chlorine and fluorine. For example, iodination via electrophilic substitution using I₂ in HNO₃, followed by bromination with Br₂/FeBr₃ .
- Metal Catalysts : Pd-mediated coupling reactions (e.g., Suzuki-Miyaura) may require inert atmospheres and anhydrous solvents to avoid side reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, while lower temperatures (0–25°C) reduce decomposition .
- Yield Optimization : Use of directing groups (e.g., –NO₂) to control regioselectivity, followed by reduction or displacement .
Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ ~ -110 to -130 ppm for aromatic F). ¹³C NMR helps identify deshielded carbons adjacent to halogens .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization confirms molecular weight (M+ = 335.28 g/mol) and isotopic patterns (Br, Cl, I) .
- X-Ray Diffraction : For crystalline samples, SHELXL software resolves heavy-atom (Br, I) positions and detects twinning or disorder .
How do steric and electronic effects of the halogen substituents influence regioselectivity in further functionalization?
Advanced Analysis:
- Electronic Effects : The iodine atom acts as a strong electron-withdrawing group, directing electrophiles to the meta position. Fluorine’s ortho/para-directing nature competes, requiring computational modeling (DFT) to predict dominant pathways .
- Steric Hindrance : The bulky iodine at position 4 may hinder substitution at adjacent positions, favoring reactions at the less hindered 5-chloro or 2-bromo sites .
- Case Study : In Pd-catalyzed couplings, the 5-chloro group shows higher reactivity than bromine due to lower bond dissociation energy .
How can researchers resolve contradictions in reported reaction outcomes involving this compound?
Data Contradiction Analysis:
- Reproducibility Checks : Ensure consistent purity (>97% by HPLC) and anhydrous conditions, as moisture can hydrolyze halogen bonds .
- Control Experiments : Compare yields under varying catalysts (e.g., CuI vs. Pd(PPh₃)₄) to identify catalyst-specific side reactions .
- Computational Validation : Use Gaussian or ORCA to model transition states and identify thermodynamic vs. kinetic product dominance .
What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
Advanced Crystallography:
- Heavy-Atom Effects : High electron density from iodine and bromine causes absorption errors. Mitigate with Mo-Kα radiation and multi-scan corrections in SHELXL .
- Disorder Modeling : Partial occupancy of halogens (e.g., Br/I disorder) is resolved using restraints (ISOR, DELU) and twin refinement .
- Data Collection : Low-temperature (100 K) datasets reduce thermal motion artifacts .
What safety protocols are critical for handling this compound given its polyhalogenated nature?
Safety and Storage:
- Decomposition Risks : Store at 0–6°C in amber vials to prevent light-induced C–I bond cleavage .
- Toxicity Mitigation : Use fume hoods for reactions releasing HI or HBr gases. Neutralize waste with 10% NaHCO₃ .
How is this compound utilized in drug discovery as a halogenated building block?
Research Applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
